

2-Bromobutanal: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Bromobutanal

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobutanal, a bifunctional organic compound, has emerged as a critical and versatile building block in contemporary organic synthesis. Its unique molecular architecture, featuring both a reactive aldehyde and a bromine atom on the adjacent carbon, provides two distinct sites for chemical modification. This dual reactivity allows for a wide array of transformations, making it a valuable intermediate in the construction of diverse and complex molecular frameworks, particularly in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **2-bromobutanal**, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties

2-Bromobutanal is a colorless to pale-yellow liquid.^[1] Its key physical and chemical properties are summarized in the table below. The presence of a stereocenter at the second carbon means that **2-bromobutanal** is a chiral molecule and can exist as two enantiomers, (R)-**2-bromobutanal** and (S)-**2-bromobutanal**.^[2]

Property	Value	Reference
Molecular Formula	C ₄ H ₇ BrO	[3]
Molecular Weight	151.00 g/mol	[3][4]
Appearance	Colorless to pale-yellow liquid	[1]
CAS Number	24764-97-4	[3]
IUPAC Name	2-bromobutanal	[3]
Synonyms	2-bromo-butylaldehyde, α-bromobutylaldehyde	[3]

Core Reactivity and Synthetic Transformations

The synthetic utility of **2-bromobutanal** stems from the reactivity of its two functional groups: the aldehyde and the carbon-bromine bond. These sites can be targeted selectively or in tandem to achieve a variety of chemical transformations.

Reactions at the α-Carbon

The carbon atom bearing the bromine is electrophilic and susceptible to nucleophilic attack, primarily through an S_N2 mechanism. This allows for the displacement of the bromide ion and the introduction of a wide range of functionalities.

- **Nucleophilic Substitution:** A variety of nucleophiles can displace the bromide, leading to the formation of α-substituted butanals. This is a cornerstone of its application in building more complex molecules. The reaction proceeds with an inversion of stereochemistry at the chiral center.[4][5]
- **Elimination Reactions:** Treatment with a non-nucleophilic base can induce the elimination of hydrogen bromide, yielding but-2-enal, an important α,β-unsaturated aldehyde. This product is a valuable Michael acceptor in conjugate addition reactions.[4]
- **Formation of Organometallic Reagents:** **2-Bromobutanal** can react with metals like magnesium to form a Grignard reagent. This transformation inverts the reactivity of the α-

carbon from electrophilic to nucleophilic, enabling the formation of new carbon-carbon bonds with various electrophiles.^{[1][4]}

Reactions of the Aldehyde Group

The aldehyde functional group is a site of rich chemical reactivity, primarily involving nucleophilic addition to the carbonyl carbon.

- **Nucleophilic Addition:** The aldehyde can undergo addition reactions with a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), cyanide, and ylides (Wittig reaction).
- **Reduction:** The aldehyde can be selectively reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- **Oxidation:** Oxidation of the aldehyde group yields the corresponding carboxylic acid, 2-bromobutanoic acid.
- **Reductive Amination:** The aldehyde can be converted to an amine through reductive amination, which involves the formation of an imine intermediate followed by reduction.

Applications in Organic Synthesis

The diverse reactivity of **2-bromobutanal** makes it a valuable precursor for a range of important organic molecules.

Synthesis of Amino Alcohols

1,2-amino alcohols are a crucial structural motif in many biologically active compounds and pharmaceuticals.^{[6][7]} **2-Bromobutanal** serves as a key starting material for their synthesis. A typical synthetic route involves the nucleophilic substitution of the bromide with an amine, followed by the reduction of the aldehyde group.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry. **2-Bromobutanal** is a versatile precursor for various heterocyclic systems. For instance, it can be used in reactions with dinucleophiles to construct rings containing nitrogen, sulfur, or oxygen.^{[8][9][10]}

Synthesis of Non-Nucleoside Analogs

Non-nucleosides are a class of compounds, some of which exhibit antiviral and antitumor properties. **2-Bromobutanal** can be utilized as a building block for the synthesis of the acyclic backbone of these molecules.^[1]

Experimental Protocols

The following are representative experimental procedures for key transformations involving **2-bromobutanal**.

General Protocol for Nucleophilic Substitution: Synthesis of 2-Azidobutanal

This protocol illustrates a typical S_N2 reaction at the α-carbon.

Materials:

- **2-Bromobutanal**
- Sodium azide (NaN₃)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Water
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium azide (1.1 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

- To this stirring suspension, add **2-bromobutanal** (1.0 equivalent) dropwise at room temperature.
- Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield crude 2-azidobutanal.
- The product can be further purified by column chromatography on silica gel.

General Protocol for the Synthesis of a 1,2-Amino Alcohol

This procedure outlines a two-step synthesis of a 1,2-amino alcohol from **2-bromobutanal**.

Step 1: Synthesis of 2-(Dialkylamino)butanal

- In a round-bottom flask, dissolve the desired secondary amine (2.2 equivalents) in a suitable aprotic solvent such as acetonitrile or THF.
- Cool the solution in an ice bath and add **2-bromobutanal** (1.0 equivalent) dropwise with stirring.
- Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude α -amino aldehyde.

Step 2: Reduction to the 1,2-Amino Alcohol

- Dissolve the crude 2-(dialkylamino)butanal from Step 1 in methanol or ethanol.
- Cool the solution in an ice bath and add sodium borohydride (NaBH_4) (1.5 equivalents) portion-wise.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
- Carefully quench the reaction by the slow addition of water.
- Remove the solvent under reduced pressure and extract the aqueous residue with an appropriate organic solvent.
- Dry the combined organic extracts, filter, and concentrate to yield the crude 1,2-amino alcohol, which can be purified by chromatography or distillation.

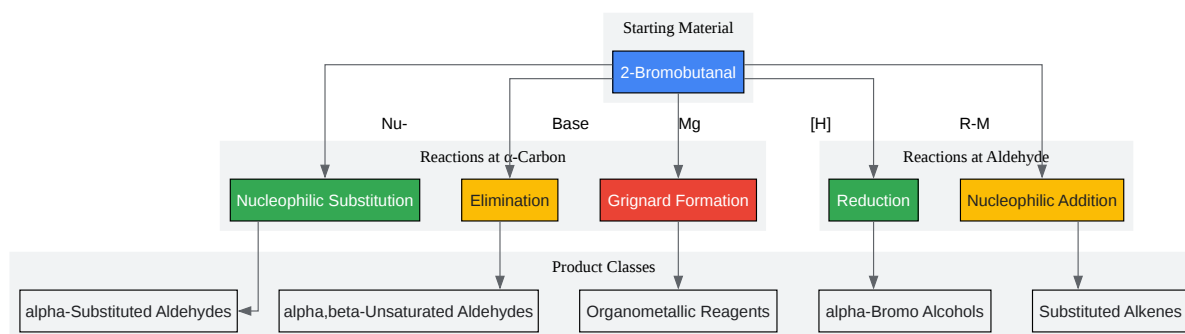
Data Presentation

Table 1: Summary of Key Reactions and Typical Conditions

Reaction Type	Reagents and Conditions	Product Type
Nucleophilic Substitution	Nu^- (e.g., N_3^- , CN^- , RS^- , R_2N^-), polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)	α -Substituted butanal
Elimination	Non-nucleophilic base (e.g., DBU, <i>t</i> -BuOK), THF	But-2-enal
Grignard Formation	Mg, dry ether or THF	Butanal-2-ylmagnesium bromide
Aldehyde Reduction	NaBH_4 , MeOH or EtOH	2-Bromobutan-1-ol
Wittig Reaction	$\text{Ph}_3\text{P}=\text{CHR}$, THF	3-Bromo-1-pentene derivative

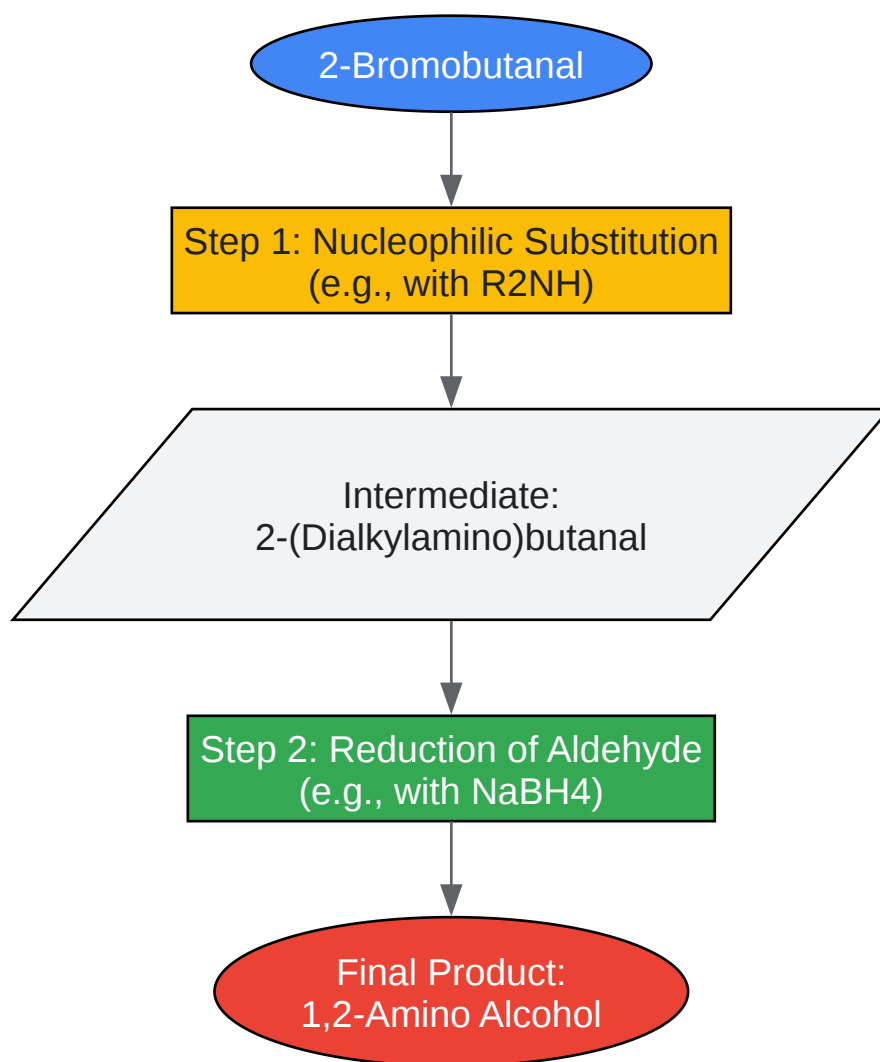
Visualization of Synthetic Pathways

The following diagrams illustrate the central role of **2-bromobutanal** in synthetic workflows.



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Figure 1: Logical relationship of **2-bromobutanal**'s reactivity.



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Figure 2: Experimental workflow for the synthesis of 1,2-amino alcohols.

Conclusion

2-Bromobutanal is a powerful and versatile building block in organic synthesis, offering multiple avenues for the construction of complex and valuable molecules. Its dual reactivity, when strategically exploited, provides access to a wide range of functionalized products, including key intermediates for the pharmaceutical industry. The continued development of stereoselective reactions involving **2-bromobutanal** will further enhance its importance in modern synthetic chemistry. Researchers and drug development professionals can leverage the reactivity of this compound to design efficient and innovative synthetic routes to novel chemical entities.

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